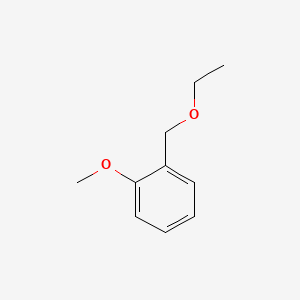

o-(Ethoxymethyl)anisole

Description

Contextualization within Aromatic Ether Chemistry and Substituted Anisoles

Aromatic ethers are a class of organic compounds where an oxygen atom is connected to an aryl group and an alkyl or another aryl group. allen.in Anisole (B1667542) (methoxybenzene) is a fundamental example of an aromatic ether, characterized by a methoxy (B1213986) group (-OCH3) attached to a benzene (B151609) ring. allen.inwikipedia.org The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means it increases the rate of reaction compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. wikipedia.orgjove.comjove.com This enhanced reactivity is due to the electron-donating nature of the methoxy group, which enriches the electron density of the aromatic ring. wikipedia.orgjove.comjove.com

Substituted anisoles, which are derivatives of anisole with additional functional groups on the benzene ring, are of significant interest in organic chemistry. The nature and position of these substituents can further modulate the reactivity and physical properties of the molecule. nih.gov o-(Ethoxymethyl)anisole is a disubstituted anisole, featuring an ethoxymethyl group (-OCH2CH3) at the ortho position relative to the methoxy group. chemicalbook.comnih.gov The presence of this second ether linkage introduces additional complexity and potential for specific chemical transformations.

The chemistry of aromatic ethers is vast, with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. numberanalytics.comontosight.aivinatiorganics.com The Williamson ether synthesis and the Ullmann condensation are classic methods for their preparation. allen.innumberanalytics.com Reactions of aromatic ethers include electrophilic substitution on the aromatic ring and cleavage of the ether bond under harsh conditions. wikipedia.orgnumberanalytics.com

Significance in Contemporary Organic Synthesis and Methodology Development

The development of new methodologies in organic synthesis is a primary focus of modern chemical research, aiming for more efficient, selective, and sustainable processes. rroij.com Substituted anisoles, including this compound, can serve as important building blocks or intermediates in the synthesis of more complex molecules. nih.gov

The ethoxymethyl group can also function as a protecting group for alcohols. chemistrytalk.orguchicago.edu Protecting groups are temporarily installed to mask a reactive functional group while other chemical transformations are carried out elsewhere in the molecule. chemistrytalk.orguchicago.edu The [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which is structurally related to the ethoxymethyl group, is a well-known protecting group for alcohols, phenols, and amines. highfine.comwikipedia.orgacs.org It is stable under a variety of conditions but can be selectively removed. highfine.comwikipedia.org While the ethoxymethyl group itself is a simpler ether, its application as a directing group or a temporary modifying group in synthetic strategies is an area of potential interest.

Recent advancements in C-H activation and functionalization reactions have opened new avenues for modifying aromatic compounds. nih.govacs.org The presence of two distinct ether functionalities in this compound offers potential for regioselective transformations. For instance, palladium-catalyzed C-H arylation of anisole derivatives has been shown to be highly dependent on the substitution pattern and the nature of the directing group. nih.govacs.org The interplay between the methoxy and ethoxymethyl groups in this compound could influence the outcome of such reactions, making it a valuable substrate for studying and developing new synthetic methods.

Identification of Key Research Questions and Opportunities

The unique structure of this compound gives rise to several research questions and opportunities:

Regioselectivity in Electrophilic Aromatic Substitution: While the methoxy group is a known ortho-, para-director, the presence of the bulky ethoxymethyl group at an ortho position could sterically hinder substitution at the other ortho position (position 6). This could lead to a higher preference for substitution at the para position (position 4). Investigating the regioselectivity of various electrophilic substitution reactions on this compound would provide valuable insights into the interplay of electronic and steric effects.

Directed Metalation and C-H Functionalization: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The oxygen atoms of both the methoxy and ethoxymethyl groups in this compound could potentially act as directing groups for metalation. Studying the competition and cooperativity between these two groups in DoM reactions would be a significant area of research. Furthermore, exploring its utility in modern palladium-catalyzed C-H activation reactions could lead to the development of novel synthetic transformations. nih.govacs.org

Selective Cleavage of Ether Bonds: The molecule contains two different ether linkages: an aryl methyl ether (anisole-type) and a benzyl-type ethyl ether. Developing conditions for the selective cleavage of one of these ether bonds in the presence of the other would be a valuable synthetic tool. This would allow for the differential unmasking of a phenol (B47542) and a benzylic alcohol functionality, providing access to a wider range of derivatives.

Application in the Synthesis of Novel Compounds: The structural framework of this compound can be envisioned as a precursor to various more complex molecules. For example, further functionalization followed by modification or removal of the ether groups could lead to the synthesis of novel substituted phenols, benzaldehydes, or benzoic acids, which are important intermediates in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 64988-06-3 chemicalbook.com |

| Molecular Formula | C10H14O2 chemicalbook.com |

| Molecular Weight | 166.22 g/mol chemicalbook.com |

| Boiling Point | 254.44°C (estimated) chemicalbook.com |

| Density | 1.006 g/cm³ (estimated) chemicalbook.com |

| Refractive Index | 1.4778 (estimated) chemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Type of Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and ethoxymethyl protons. The chemical shifts and coupling patterns would provide information about the substitution pattern on the benzene ring. |

| ¹³C NMR | Resonances for the ten carbon atoms, including the two ether carbons and the six aromatic carbons, which would be split into distinct signals due to the substitution. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for ethers. |

| Infrared (IR) | Characteristic C-O stretching frequencies for the aryl ether and the alkyl ether, as well as bands associated with the aromatic ring. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64988-06-3 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(ethoxymethyl)-2-methoxybenzene |

InChI |

InChI=1S/C10H14O2/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

DEYIKSBEIOIJCD-UHFFFAOYSA-N |

SMILES |

CCOCC1=CC=CC=C1OC |

Canonical SMILES |

CCOCC1=CC=CC=C1OC |

Other CAS No. |

64988-06-3 |

Origin of Product |

United States |

Synthetic Methodologies for O Ethoxymethyl Anisole

Established Reaction Pathways

Traditional routes for the synthesis of o-(ethoxymethyl)anisole and related ethers rely on well-documented organic reactions that have been refined over decades. These pathways are valued for their reliability and predictability.

Reductive etherification provides a direct and efficient method for synthesizing unsymmetrical ethers from carbonyl compounds and alcohols. nih.gov This one-pot process involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and often a catalyst. nih.govresearchgate.net For the synthesis of this compound, the direct reductive coupling of o-anisaldehyde with ethanol (B145695) is a primary route. chemicalbook.com

The reaction typically proceeds through the in-situ formation of a hemiacetal intermediate from the aldehyde and alcohol, which is then reduced to the corresponding ether. researchgate.net Various catalytic systems have been developed to facilitate this transformation under mild conditions. Aromatic aldehydes can be readily converted to their corresponding ethers using reagents like decaborane (B607025) in ethanol at room temperature. organic-chemistry.org Other effective catalysts include ytterbium triflate (Yb(OTf)3) with triethylsilane as the reducing agent, which is useful for the benzylation of alcohols. researchgate.netresearchgate.net Additionally, iridium complexes have been employed for the reductive etherification of α,β-unsaturated aldehydes and ketones with primary alcohols. rsc.org A recently developed method involves a phosphine-mediated, hydride-free reductive etherification of aromatic aldehydes and alcohols, which proceeds through the formation and subsequent hydrolysis of an α-(alkoxyalkyl)phosphonium salt intermediate. rsc.org

| Catalyst/Reagent System | Carbonyl Precursor | Alcohol | Key Features |

| Decaborane (B10H14) | Aromatic Aldehydes | Methanol or Ethanol | High yields at room temperature under nitrogen. organic-chemistry.org |

| Yb(OTf)3 / Triethylsilane | Aldehydes / Ketones | Alcohols | One-pot synthesis of symmetrical and unsymmetrical ethers. researchgate.netresearchgate.net |

| Iridium Complex | α,β-Unsaturated Ketones/Aldehydes | Primary Alcohols | Proceeds via a cascade transfer hydrogenation and alcohol condensation. rsc.org |

| Phosphine / TfOH | Aromatic Aldehydes | Alcohols | Hydride-free net reductive etherification; forms a stable phosphonium (B103445) salt intermediate. rsc.org |

The Williamson ether synthesis, developed in 1850, remains one of the most fundamental and widely used methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgjk-sci.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, two primary approaches based on the Williamson reaction are feasible:

Route A: The reaction of sodium 2-methoxybenzyl oxide (formed by deprotonating 2-methoxybenzyl alcohol) with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Route B: The reaction of sodium ethoxide with 2-methoxybenzyl halide.

The SN2 mechanism is sensitive to steric hindrance. wikipedia.orgmasterorganicchemistry.com Therefore, the reaction works best with primary alkyl halides, as secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction to form alkenes. jk-sci.commasterorganicchemistry.com Consequently, Route A is the preferred pathway for synthesizing this compound because it utilizes a primary ethyl halide, minimizing the potential for side reactions. The alkoxide is typically generated by treating the corresponding alcohol (2-methoxybenzyl alcohol in this case) with a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.comyoutube.com

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Typical Base | Typical Solvent | Key Considerations |

| 2-Methoxybenzyl alcohol | Ethyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Preferred route due to primary alkyl halide, minimizing E2 elimination. jk-sci.commasterorganicchemistry.com |

| Ethanol | 2-Methoxybenzyl chloride | Sodium Hydride (NaH) | Ethanol, DMSO | Less favorable due to potential for elimination with the benzylic halide. |

While the name suggests a phenolic starting material, the synthesis of this compound involves the O-alkylation of an alcohol, specifically 2-methoxybenzyl alcohol. nih.gov O-alkylation is a general term for the formation of an ether by attaching an alkyl group to an oxygen atom. wikipedia.org In this context, the process is mechanistically identical to the Williamson ether synthesis described previously.

The reaction begins with the deprotonation of 2-methoxybenzyl alcohol using a strong base to form the corresponding alkoxide. This highly nucleophilic species then attacks the electrophilic carbon of an ethylating agent, such as ethyl bromide, displacing the bromide leaving group to form the ether product. youtube.com The choice of base is crucial; strong bases like sodium hydride are often used to ensure complete conversion of the alcohol to the alkoxide. youtube.com The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO, which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. jk-sci.com

Development of Novel Synthetic Routes

In response to the growing demand for more efficient and environmentally benign chemical processes, research has focused on developing new synthetic routes for ethers that overcome the limitations of traditional methods.

Transition metal catalysis has emerged as a powerful tool for forming carbon-oxygen bonds, offering alternatives to classical methods like the Williamson synthesis, which can require harsh conditions. nih.gov These reactions often exhibit broad functional group tolerance and can proceed under milder conditions.

Notable examples of such catalytic C-O coupling reactions include:

Ullmann Condensation: This is a copper-catalyzed reaction used to synthesize diaryl ethers, and modern variations have expanded its scope to include the coupling of aryl halides with aliphatic alcohols. ustc.edu.cnorganic-chemistry.org The use of ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) can improve the efficiency of copper-catalyzed couplings between aryl halides and various alcohols. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming aryl ethers from aryl halides or triflates and alcohols. nih.gov It is a significant advancement in C-O bond-forming chemistry.

These methods could potentially be applied to the synthesis of this compound, for instance, by coupling an ortho-substituted methoxy-aryl halide with ethanol in the presence of a suitable transition metal catalyst.

| Reaction Name | Metal Catalyst | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper (Cu) | Aryl Halides + Alcohols/Phenols | Useful for diaryl ether synthesis; modern protocols allow for alkyl aryl ether formation. ustc.edu.cnorganic-chemistry.org |

| Buchwald-Hartwig Amination (C-O variant) | Palladium (Pd) | Aryl Halides/Triflates + Alcohols | High functional group tolerance; generally milder reaction conditions than classical methods. nih.gov |

| Chan-Lam Coupling | Copper (Cu) | Arylboronic acids + Alcohols/Phenols | Can be performed under aerobic conditions. ustc.edu.cn |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.commit.edu In ether synthesis, this translates to developing methods that are more atom-economical, use safer reagents and solvents, and minimize waste. mit.edu

Sustainable approaches to ether synthesis include:

Catalytic Williamson Ether Synthesis (CWES): To circumvent the large amounts of salt waste generated in the traditional Williamson synthesis, catalytic versions have been developed. One approach uses weak alkylating agents like carboxylic acid esters at high temperatures (above 300 °C), allowing for a catalytic cycle that is highly selective for producing alkyl aryl ethers like anisole (B1667542). acs.org

Use of Greener Alkylating Agents: Replacing hazardous alkylating agents like dimethyl sulfate (B86663) with greener alternatives such as dimethyl ether or dimethyl carbonate is a key focus. mdpi.comdntb.gov.uaresearchgate.net The O-alkylation of phenol (B47542) with dimethyl ether over a solid acid catalyst has been demonstrated as a route to anisole with zero discharge. mdpi.comresearchgate.net

Solvent-Free Reactions: A patented method describes the synthesis of ethers from aldehydes and silanes under solvent-free conditions using a monovalent silver salt as a catalyst. google.com This approach boasts low catalyst consumption, high conversion rates, and simple product purification by distillation, significantly reducing environmental pollution. google.com

Phase-Transfer Catalysis (PTC): PTC can enhance the efficiency of the Williamson synthesis by facilitating the transport of the alkoxide nucleophile from an aqueous or solid phase to an organic phase containing the alkyl halide. This often leads to faster reactions, milder conditions, and reduced need for anhydrous solvents. jk-sci.com

These green methodologies represent the future of ether synthesis, aligning chemical production with the goals of environmental sustainability. alfa-chemistry.com

Regioselective Functionalization Strategies

A key challenge in the synthesis of this compound is the selective functionalization at the ortho position of the anisole ring. The Williamson ether synthesis is a prominent and effective method for achieving this regioselectivity, starting from a precursor where the ortho position is already functionalized with a hydroxyl group, such as guaiacol (B22219) (2-methoxyphenol).

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, guaiacol can be deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethoxymethyl halide (e.g., ethoxymethyl chloride) in an S\textsubscript{N}2 reaction to yield the desired product. The inherent position of the hydroxyl group in guaiacol directs the ethoxymethylation specifically to the ortho position relative to the methoxy (B1213986) group, thus ensuring high regioselectivity.

The general reaction is as follows:

A well-documented analogous reaction is the synthesis of guaifenesin, where guaiacol is reacted with 3-chloro-1,2-propanediol. wpmucdn.com This reaction demonstrates the feasibility of regioselective O-alkylation of guaiacol under Williamson ether synthesis conditions. wpmucdn.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the synthesis of this compound via the Williamson ether synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time. masterorganicchemistry.comfrancis-press.com

Solvent: The choice of solvent is crucial as it affects the solubility of the reactants and the rate of the S\textsubscript{N}2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for Williamson ether synthesis as they can accelerate the reaction rate. francis-press.com However, alcohols like ethanol can also be used, often in conjunction with an alkoxide base. wpmucdn.com

Reaction Time: The duration of the reaction is another important factor. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting materials. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

The following interactive data table illustrates the hypothetical optimization of the synthesis of this compound based on typical results from Williamson ether synthesis experiments.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (1.1) | Ethanol | 80 | 6 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 6 | 78 |

| 3 | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 72 |

| 4 | K₂CO₃ (1.5) | DMF | 100 | 4 | 85 |

| 5 | K₂CO₃ (2.0) | DMF | 100 | 4 | 88 |

| 6 | NaH (1.2) | THF | 65 | 8 | 92 |

This data is illustrative and represents typical trends in the optimization of the Williamson ether synthesis.

Exploration of Stereoselective Synthetic Approaches

The exploration of stereoselective synthetic approaches for this compound is relevant when considering the synthesis of chiral analogues of this compound. If a stereocenter is introduced into the ethoxymethyl group, for example, by using a chiral starting material or a chiral catalyst, it would be necessary to control the stereochemical outcome of the reaction.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. In the context of this compound, this could involve several strategies:

Use of a Chiral Alkylating Agent: A chiral ethoxymethyl derivative, where a stereocenter is present on the ethyl group, could be used as the alkylating agent in the Williamson ether synthesis. The S\textsubscript{N}2 mechanism of the Williamson ether synthesis proceeds with inversion of configuration at the chiral center of the alkylating agent.

Chiral Catalysis: The use of a chiral catalyst, such as a chiral phase-transfer catalyst, could potentially induce enantioselectivity in the alkylation reaction. These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

Resolution of a Racemic Mixture: If a racemic mixture of a chiral this compound analogue is synthesized, it could be separated into its individual enantiomers through resolution techniques. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography.

Currently, there is a lack of specific literature detailing the stereoselective synthesis of this compound. This indicates that this is an area that may warrant further research and development, particularly if chiral derivatives of this compound are found to have interesting biological or material properties.

Chemical Reactivity and Mechanistic Investigations of O Ethoxymethyl Anisole

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring in o-(ethoxymethyl)anisole, enriched by electron-donating substituents, is highly susceptible to electrophilic aromatic substitution (EAS). The nature and position of these substituents significantly influence the reaction's rate and the orientation of incoming electrophiles.

The regiochemical outcome of EAS reactions on this compound is determined by the combined directing effects of the methoxy (B1213986) (-OCH₃) and ethoxymethyl (-CH₂OCH₂CH₃) groups.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating substituent and a strong ortho, para-director. libretexts.orgwikipedia.org Its oxygen atom donates electron density directly to the aromatic π-system via resonance, which significantly stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. organicchemistrytutor.comquora.com This donation of electron density is most effective at the positions ortho and para to the methoxy group, making these sites the most reactive towards electrophiles. libretexts.org

Ethoxymethyl Group (-CH₂OCH₂CH₃): The ethoxymethyl group, being an alkyl ether attached at a benzylic position, is also considered an activating group and an ortho, para-director, albeit weaker than the methoxy group. Its activating influence is primarily due to weak inductive effects and hyperconjugation.

When both groups are present on the ring, the more powerful activating group—in this case, the methoxy group—dominates the directing effect. masterorganicchemistry.com Therefore, electrophilic attack is directed primarily to the positions ortho and para to the methoxy group. In this compound, these positions are C4 (para) and C6 (ortho).

However, steric hindrance plays a crucial role. masterorganicchemistry.com The bulky ethoxymethyl group at the C2 position significantly hinders electrophilic attack at the adjacent C6 position. Consequently, the major product in most EAS reactions of this compound is the one resulting from substitution at the C4 position, which is sterically unhindered and electronically activated. masterorganicchemistry.com

| Position | Activating Group(s) | Steric Hindrance | Predicted Reactivity |

| C3 | Meta to -OCH₃, Ortho to -CH₂OCH₂CH₃ | High | Very Low |

| C4 | Para to -OCH₃ | Low | High (Major Product) |

| C5 | Meta to -OCH₃ | Low | Very Low |

| C6 | Ortho to -OCH₃ | High | Low (Minor Product) |

This table provides a predictive analysis of regioselectivity in the electrophilic aromatic substitution of this compound, considering both electronic and steric factors.

The mechanism of electrophilic aromatic substitution proceeds through a two-step pathway involving the formation and subsequent deprotonation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org

Step 1: Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comchemistrysteps.com This attack forms a new C-E bond and a positively charged arenium ion, which is stabilized by resonance.

Step 2: Deprotonation: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This is a fast step that restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.comchemistrysteps.com

For this compound, the stability of the intermediate arenium ion determines the reaction's regioselectivity. Attack at the C4 (para) and C6 (ortho) positions relative to the methoxy group allows for a resonance structure where the positive charge is delocalized onto the carbon bearing the methoxy group, which can then be stabilized by the lone pair of electrons on the oxygen atom. libretexts.org This additional resonance contributor significantly lowers the activation energy for ortho and para attack compared to meta attack, where no such stabilization is possible. lkouniv.ac.in

Carbon-Oxygen Bond Cleavage Reactions

Ethers are generally characterized by their chemical stability and unreactivity. wikipedia.orglibretexts.org However, the carbon-oxygen bonds in this compound can be cleaved under specific, typically harsh, conditions, such as treatment with strong acids. masterorganicchemistry.comchemistrysteps.com The molecule contains two distinct ether linkages: an aryl methyl ether (the anisole (B1667542) moiety) and a benzyl (B1604629) ethyl ether (the ethoxymethyl moiety), each with different susceptibilities to cleavage.

The cleavage of ethers is most commonly accomplished using strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.com The choice of reagent and reaction conditions can potentially allow for the selective cleavage of one ether group over the other.

Aryl Methyl Ether Cleavage: The bond between the aromatic ring and the oxygen is very strong, while the O-CH₃ bond is weaker. Cleavage of this group typically proceeds via an Sₙ2 attack by a halide ion on the methyl group after the ether oxygen has been protonated by the strong acid. masterorganicchemistry.comlibretexts.org This yields a phenol (B47542) and a methyl halide. libretexts.org

Benzyl Ethyl Ether Cleavage: The benzylic C-O bond in the ethoxymethyl group is more susceptible to cleavage than a simple alkyl ether due to the stability of the potential benzylic carbocation intermediate. This allows for cleavage via an Sₙ1 mechanism under certain conditions. libretexts.orgmasterorganicchemistry.com

Selective cleavage often relies on the different mechanisms available for each ether type. Reagents that favor Sₙ1-type reactions might preferentially cleave the ethoxymethyl group, while those strictly favoring Sₙ2 pathways might target the less sterically hindered methyl group of the anisole moiety.

| Ether Linkage | Bond Type | Typical Reagent | Likely Product(s) |

| Methoxy (-OCH₃) | Aryl-Alkyl | HI, HBr | 2-(Ethoxymethyl)phenol + CH₃I |

| Ethoxymethyl (-CH₂OCH₂CH₃) | Benzyl-Alkyl | HI, HBr, BBr₃ | o-Methoxybenzyl alcohol + EtI or o-Methoxybenzyl iodide + Ethanol (B145695) |

This table outlines potential strategies and products for the selective cleavage of the two distinct ether bonds in this compound.

The mechanism of ether cleavage is dependent on the structure of the ether and can proceed via either an Sₙ1 or Sₙ2 pathway. wikipedia.orglongdom.org In all cases, the first step is the protonation of the ether oxygen by a strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com

Sₙ2 Mechanism: For the methoxy group, after protonation, a halide ion (e.g., I⁻) acts as a nucleophile and attacks the electrophilic carbon of the methyl group in a concerted Sₙ2 reaction. masterorganicchemistry.comlongdom.org This displaces the phenol as the leaving group and produces a methyl halide. This pathway is favored for methyl and primary alkyl groups due to minimal steric hindrance. libretexts.org

Sₙ1 Mechanism: The ethoxymethyl group can be cleaved via an Sₙ1 pathway because the loss of the leaving group (ethanol, after protonation) results in the formation of a relatively stable secondary benzylic carbocation. libretexts.org This carbocation is stabilized by resonance with the benzene ring. A nucleophile then attacks the carbocation to form the final product. This mechanism is favored for groups that can form stable carbocations, such as tertiary, allylic, or benzylic systems. libretexts.orgmasterorganicchemistry.com

The competition between these two mechanisms is influenced by factors such as the strength of the acid, the nucleophilicity of the conjugate base, and the reaction temperature. wikipedia.org

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involving this compound can be categorized into two types: substitution on the aromatic ring and substitution at the aliphatic side chains.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is highly unlikely for this compound. SₙAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgmasterorganicchemistry.com The methoxy and ethoxymethyl groups are electron-donating, which deactivates the ring towards nucleophilic attack, making SₙAr processes unfavorable. masterorganicchemistry.com

Nucleophilic Substitution at Aliphatic Carbons: Nucleophilic attack is more plausible at the sp³-hybridized carbon atoms of the ether side chains. This is essentially the second step of the acid-catalyzed ether cleavage reactions discussed previously. byjus.com A strong nucleophile can attack the methyl carbon of the methoxy group or the benzylic or ethyl carbons of the ethoxymethyl group. However, because an alkoxide (RO⁻) is a poor leaving group, such reactions typically require prior activation of the ether, for instance, by protonation with a strong acid to convert the oxygen into a better leaving group (ROH). chemistrysteps.com Therefore, direct nucleophilic substitution on the neutral ether molecule is generally not a facile process. youtube.com

Oxidative and Reductive Transformations

The chemical behavior of this compound is characterized by the interplay of its three key functional components: the aromatic ring, the methoxy group, and the ethoxymethyl ether moiety. These structural features dictate its susceptibility to both oxidative and reductive transformations, which are of interest in various chemical contexts, from atmospheric science to synthetic organic chemistry.

While specific experimental studies on the photooxidation and atmospheric oxidation of this compound are not extensively documented, its atmospheric fate can be inferred from the well-studied chemistry of its structural components, primarily anisole and other alkoxybenzenes. The primary driver for the atmospheric degradation of such volatile organic compounds (VOCs) is their reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. unito.itcopernicus.org

The reaction of •OH with this compound is expected to proceed via two main pathways: electrophilic addition to the aromatic ring and hydrogen atom abstraction from the alkoxy substituents. The methoxy and ethoxymethyl groups are activating and ortho-, para-directing, making the aromatic ring electron-rich and susceptible to •OH addition. researchgate.net This addition leads to the formation of a hydroxycyclohexadienyl-type radical, which can then react with molecular oxygen to form phenolic products and other oxygenated compounds. researchgate.net

Recent research on the oxidation of anisole has revealed complex reaction mechanisms leading to the formation of highly oxygenated molecules (HOMs), which are important for atmospheric aerosol formation. researchgate.net Similar pathways, involving autoxidation of peroxy radicals, are likely to be relevant for the atmospheric oxidation of this compound.

Table 1: Postulated Key Reactions in the Atmospheric Oxidation of this compound

| Reaction Type | Reactant | Products | Significance |

| Initiation | This compound + •OH | Hydroxycyclohexadienyl radical or Alkoxy-substituted radical | Primary degradation pathway |

| Propagation | Radical intermediates + O₂ | Peroxy radicals | Formation of oxygenated species |

| Termination | Radical-radical reactions | Stable products | End of radical chain |

The ethoxymethyl group in this compound is structurally analogous to a benzyl ether, a common protecting group in organic synthesis that is readily cleaved by catalytic hydrogenation. youtube.com This process, known as hydrogenolysis, involves the cleavage of the C-O bond between the aromatic ring's side chain and the ether oxygen. ambeed.com

The catalytic hydrogenation of this compound is anticipated to proceed over a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). chemrxiv.orgresearchgate.netchemrxiv.org The reaction would yield o-cresol (B1677501) and ethoxymethane. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the products.

While the primary focus of catalytic hydrogenation would be the cleavage of the ethoxymethyl group, the aromatic ring can also be reduced under more forcing conditions (higher pressure and temperature). However, palladium catalysts generally favor the hydrogenolysis of benzyl-type ethers over the reduction of the aromatic ring, allowing for selective deprotection. chemrxiv.orgresearchgate.netchemrxiv.org

Alternative reductive cleavage methods that are effective for benzyl ethers could also be applied to this compound. These include the use of dissolving metal reductions or other transition metal-catalyzed reactions. acs.org Furthermore, the reductive cleavage of acetals, which share structural similarities with the ethoxymethyl group, can be achieved using reagents like borane, suggesting another potential pathway for the transformation of this moiety. nih.govcdnsciencepub.com

Table 2: Expected Products from Reductive Transformations of this compound

| Reaction Type | Reagents | Major Products |

| Catalytic Hydrogenolysis | H₂, Pd/C | o-Cresol, Ethoxymethane |

| Aromatic Ring Hydrogenation | H₂, Rh/C (high pressure) | 2-(Ethoxymethyl)cyclohexanol |

| Reductive Acetal (B89532) Cleavage | BH₃•THF | o-Methylphenol, Ethanol |

Functional Group Interconversions Involving the Ethoxymethyl Moiety

The ethoxymethyl group in this compound can be viewed as an acetal of formaldehyde (B43269), where one alcohol is phenol (specifically, the o-methoxyphenol precursor) and the other is ethanol. This acetal-like character makes it susceptible to cleavage under acidic conditions. organic-chemistry.orgactachemscand.orgresearchgate.netrsc.org

Acid-catalyzed hydrolysis of this compound would lead to the formation of o-methoxyphenol, ethanol, and formaldehyde. The mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack by water and subsequent decomposition of the hemiacetal intermediate. The rate of this hydrolysis would be dependent on the acid concentration and temperature. actachemscand.orgresearchgate.net

The ethoxymethyl group can also be considered a protecting group for the phenolic hydroxyl group. In synthetic organic chemistry, similar alkoxymethyl ethers, such as methoxymethyl (MOM) ethers, are commonly used for this purpose. organic-chemistry.org The cleavage of such groups is a key transformation. Besides acidic hydrolysis, other reagents can be employed for their removal, including Lewis acids.

Furthermore, the ether linkages within the ethoxymethyl moiety could potentially undergo cleavage under specific conditions. For example, treatment with strong nucleophiles or under conditions that favor the formation of alkoxy radicals could lead to transformations of the ethoxymethyl group itself. acs.orgnih.govacs.org

Advanced Spectroscopic Characterization and Structural Analysis of O Ethoxymethyl Anisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For o-(Ethoxymethyl)anisole, a combination of 1D and 2D NMR experiments would be employed to unambiguously assign every proton and carbon atom.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule. The expected chemical shifts are predicted based on the analysis of similar compounds such as anisole (B1667542), 2-methylanisole, and diethyl ether. libretexts.orgopenstax.orgwikipedia.orghmdb.cahmdb.ca The ortho-substitution pattern leads to four distinct aromatic proton signals and six unique aromatic carbon signals.

¹H NMR: The proton spectrum is expected to show signals corresponding to the methoxy (B1213986) group, the ethoxymethyl group, and the four aromatic protons. The protons on carbons adjacent to an ether oxygen atom are deshielded and typically appear in the 3.4-4.5 ppm range. libretexts.orgopenstax.org

¹³C NMR: The carbon spectrum will display nine unique signals. Carbons bonded to an oxygen atom are significantly deshielded, with aromatic C-O carbons appearing far downfield and aliphatic C-O carbons typically resonating in the 50-80 ppm range. libretexts.orgopenstax.orgchegg.com

Predicted ¹H NMR Data for this compound

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -OCH₃ | ~3.85 | Singlet (s) | 3H |

| b | Ar-CH₂-O- | ~4.60 | Singlet (s) | 2H |

| c | -O-CH₂-CH₃ | ~3.55 | Quartet (q) | 2H |

| d | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |

| e-h | Ar-H | ~6.85 - 7.30 | Multiplets (m) | 4H |

Predicted ¹³C NMR Data for this compound

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | Ar-C-OCH₃ | ~157.0 |

| 2 | Ar-C-CH₂- | ~128.0 |

| 3-6 | Ar-CH | ~110.0 - 130.0 |

| a | -OCH₃ | ~55.5 |

| b | Ar-CH₂-O- | ~69.0 |

| c | -O-CH₂-CH₃ | ~66.0 |

| d | -O-CH₂-CH₃ | ~15.0 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the coupling between the methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons of the ethyl group, showing a distinct cross-peak between the quartet at ~3.55 ppm and the triplet at ~1.25 ppm. It would also reveal the coupling network among the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the methoxy, benzylic methylene, ethyl methylene, and ethyl methyl groups to their corresponding carbon signals listed in the tables above. For instance, the proton singlet at ~3.85 ppm would correlate to the carbon signal at ~55.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) C-H correlations, which are essential for piecing together the molecular structure. Key expected correlations for this compound include:

The methoxy protons (-OCH₃, ~3.85 ppm) would show a correlation to the aromatic carbon C-1 (~157.0 ppm).

The benzylic methylene protons (Ar-CH₂-, ~4.60 ppm) would show correlations to the aromatic carbons C-1, C-2, and C-6.

The aromatic protons would show correlations to neighboring and ipso-carbons, confirming their positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing valuable information about the molecule's conformation. A critical NOESY correlation would be observed between the methoxy protons (-OCH₃) and the benzylic methylene protons (Ar-CH₂-), confirming their proximity due to the ortho substitution pattern. Correlations between the benzylic protons and the H-3 aromatic proton would also be expected.

Vibrational Spectroscopy (FTIR, Raman)

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The spectrum of this compound would be a composite of the vibrations from the substituted benzene (B151609) ring and the two different ether linkages. Aryl alkyl ethers typically exhibit two distinct C-O stretching bands, while aliphatic ethers show one strong C-O stretch. openstax.orgyoutube.compearson.com

Predicted Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | FTIR/Raman | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | FTIR/Raman | Strong |

| 1600, 1490 | Aromatic C=C Ring Stretch | FTIR/Raman | Medium-Strong |

| ~1250 | Asymmetric Ar-O-C Stretch | FTIR | Strong |

| ~1120 | Asymmetric C-O-C Stretch (Aliphatic) | FTIR | Strong |

| ~1040 | Symmetric Ar-O-C Stretch | FTIR | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound (Molecular Weight: 166.22 g/mol ), electron ionization (EI) would produce a molecular ion (M⁺˙) and a series of characteristic fragment ions.

The fragmentation of ethers is dominated by cleavage of the C-C bond alpha to the oxygen (α-cleavage) and cleavage of the C-O bond. miamioh.edulibretexts.orgblogspot.com Aromatic ethers are known to produce prominent molecular ions due to the stability of the aromatic ring. blogspot.comscribd.com

The most likely fragmentation pathways for this compound are:

α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the ethoxymethyl group to form a resonance-stabilized oxonium ion. This is often the most favorable pathway and would likely produce the base peak.

Benzylic Cleavage: Cleavage of the C-O bond to lose an ethoxymethyl radical (•CH₂OCH₂CH₃), yielding a methoxybenzene cation.

Loss of Ethoxy Group: Cleavage of the O-CH₂ bond in the ethoxymethyl moiety to form a 2-methoxybenzyl cation.

Anisole-type Fragmentation: Loss of formaldehyde (B43269) (CH₂O) from the methoxy group after initial rearrangements, a known pathway for anisole derivatives. iaea.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion |

| 137 | [M - CH₂CH₃]⁺ | •CH₂CH₃ |

| 121 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 108 | [C₇H₈O]⁺˙ | C₃H₆O |

| 91 | [C₇H₇]⁺ | •OCH₂CH₃, CO |

| 77 | [C₆H₅]⁺ | •OCH₃, •CH₂OCH₂CH₃, CO |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing the fragmentation patterns that result from ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of ethers is characterized by specific cleavage pathways, primarily α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.orgwhitman.edu For aromatic ethers like this compound, the molecular ion peak is typically prominent due to the stability conferred by the aromatic ring. whitman.edu

The fragmentation of this compound is expected to proceed through several key pathways:

α-Cleavage at the Ethoxymethyl Group: Cleavage of the bond between the methylene carbon and the aromatic ring is a common pathway for aryl ethers. miamioh.edu This would result in the formation of a stable ethoxymethyl cation ([CH₃CH₂OCH₂]⁺) at m/z 59 and a methoxyphenoxy radical.

Benzylic Cleavage: The bond between the ether oxygen and the methylene group can cleave, leading to the formation of a methoxybenzyl cation at m/z 121. This ion is stabilized by resonance.

Loss of the Ethoxy Group: Fragmentation can occur within the ethoxymethyl side chain, involving the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 121.

Loss of an Ethyl Radical: Another common fragmentation for ethers is the loss of an alkyl group. docbrown.info In this case, the loss of an ethyl radical (•CH₂CH₃) from the molecular ion would produce a cation at m/z 137.

Formation of Tropylium (B1234903) Ion: Aromatic compounds can undergo rearrangement to form a stable tropylium ion. For this compound, this might involve the loss of the ethoxymethyl group and subsequent rearrangement of the aromatic ring, potentially leading to a fragment around m/z 91.

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group would result in an ion at m/z 151. nih.gov Subsequent loss of carbon monoxide (CO) from this fragment is also a possibility for phenolic ethers, which could yield an ion at m/z 123. whitman.edu

The relative abundance of these fragments helps to piece together the structure of the parent molecule. The base peak in the spectrum would correspond to the most stable cation formed during fragmentation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₀H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 151 | [C₉H₁₁O₂]⁺ | Loss of •CH₃ |

| 137 | [C₈H₉O₂]⁺ | Loss of •CH₂CH₃ |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage or loss of •OCH₂CH₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion rearrangement |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.gov This high precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₄O₂. The exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).

Calculated Exact Mass of this compound:

(10 x 12.000000) + (14 x 1.007825) + (2 x 15.994915) = 166.09938 Da

An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺• very close to this calculated value. This technique is crucial for distinguishing between isomers, which have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₁₁H₁₈O would also have a nominal mass of 166, but its exact mass would be 166.13577 Da. The high accuracy of HRMS allows for the confident assignment of the correct molecular formula, thereby confirming the identity of this compound. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Nominal Mass | 166 |

| Calculated Exact Mass | 166.09938 Da |

| Ionization Mode | Typically ESI+ or EI |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. Aromatic compounds like anisole exhibit characteristic absorption bands arising from π → π* transitions within the benzene ring. spcmc.ac.in

The UV spectrum of the parent compound, anisole, in a non-polar solvent like cyclohexane (B81311) shows two main absorption bands: a strong primary band (E2-band) around 220 nm and a weaker secondary band (B-band) with fine structure around 270-280 nm. photochemcad.comuwosh.edu The methoxy group (-OCH₃) acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore (the benzene ring). It causes a bathochromic shift (red shift) of these bands to longer wavelengths compared to unsubstituted benzene. researchgate.net

The introduction of the o-(ethoxymethyl) group [-CH₂OCH₂CH₃] onto the anisole ring is expected to further influence the UV-Vis spectrum. As an alkyl ether substituent, it is also considered an electron-donating group, albeit weaker than the methoxy group. This additional substitution will likely cause a slight bathochromic shift and potentially a hyperchromic effect (increase in absorption intensity) on the characteristic benzene bands. researchgate.net The ortho-substitution might also affect the planarity of the molecule, which could influence the fine structure of the B-band.

Therefore, the UV-Vis spectrum of this compound is predicted to show absorption maxima at slightly longer wavelengths than anisole itself.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Compound | Primary Band (λmax, nm) | Secondary Band (λmax, nm) |

|---|---|---|

| Benzene | ~204 | ~256 |

| Anisole | ~220 | ~271 |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published crystallographic studies specifically for this compound in major crystallographic databases. However, the crystal structure of the parent molecule, anisole, has been determined. researchgate.netnih.gov Anisole crystallizes in the monoclinic space group P2₁/c, and its structure reveals that the molecules adopt a nearly flat conformation. researchgate.netrsc.org The packing in the solid state is governed by close packing and edge-to-face C-H···π interactions, resulting in a herringbone motif rather than face-to-face π-π stacking. nih.gov

The introduction of the relatively bulky and flexible ethoxymethyl group at the ortho position would significantly alter the molecular shape and intermolecular packing compared to anisole. The increased steric hindrance and the presence of additional polar ether linkages would likely lead to a more complex crystal packing arrangement. It is plausible that the ethoxymethyl group could engage in weak hydrogen bonding (C-H···O), further influencing the supramolecular architecture. A full single-crystal XRD analysis of this compound would be required to definitively determine its solid-state conformation and packing arrangement.

Table 4: Crystallographic Data for Anisole (Reference)

| Parameter | Value |

|---|---|

| Compound | Anisole |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | C-H···π, van der Waals |

| Molecular Conformation | Nearly planar |

Data sourced from studies on anisole as a proxy. researchgate.netnih.govrsc.org

Surface-Sensitive Spectroscopic Techniques (e.g., XPS, EDS)

Surface-sensitive spectroscopic techniques provide information about the elemental composition and chemical environment at the surface of a material. While typically applied to solid-state materials, they can be used to analyze condensed or adsorbed layers of molecular compounds.

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the kinetic energy of electrons ejected from the top 1-10 nm of a sample surface upon irradiation with X-rays. It provides quantitative elemental composition and, crucially, information about the chemical state (e.g., oxidation state, functional group) of the detected elements. An XPS analysis of this compound, likely performed on a frozen or adsorbed sample, would yield distinct peaks for carbon (C 1s) and oxygen (O 1s).

C 1s Spectrum: The C 1s signal would be complex, resolvable into at least three components: aromatic C-C/C-H bonds, C-O bonds of the methoxy and ethoxymethyl groups, and the aliphatic C-C bond of the ethyl group.

O 1s Spectrum: The O 1s signal would correspond to the two different ether oxygen environments (methoxy and ethoxymethyl), which may or may not be resolved depending on the instrument's resolution.

Energy-Dispersive X-ray Spectroscopy (EDS): EDS is often coupled with scanning electron microscopy (SEM) and identifies the elemental composition of a sample by analyzing the characteristic X-rays emitted when an electron beam interacts with it. thermofisher.com An EDS analysis of this compound would confirm the presence of carbon and oxygen. jeolusa.com While EDS provides rapid elemental mapping and quantification, it does not provide the chemical state information that XPS does. It would primarily serve to confirm the elemental makeup of a sample purported to be this compound.

No specific XPS or EDS studies have been published for this compound. The application of these techniques would be for elemental and surface chemical state confirmation rather than primary structural elucidation.

Table 5: Expected Information from Surface-Sensitive Analysis of this compound

| Technique | Information Provided | Expected Results |

|---|---|---|

| XPS | Elemental composition and chemical states | Detection of C and O. Deconvolution of C 1s peak into aromatic, C-O, and aliphatic components. O 1s peak corresponding to ether linkages. |

| EDS | Elemental composition and distribution | Detection of C and O peaks, confirming the elemental makeup of the sample. |

Theoretical and Computational Studies on O Ethoxymethyl Anisole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies provide a foundational understanding of geometry, stability, and electronic character.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of o-(Ethoxymethyl)anisole is crucial for its properties and reactivity. Geometry optimization, typically performed using Density Functional Theory (DFT) methods, seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation.

For this compound, the key conformational variables are the torsion angles of the methoxy (B1213986) (-OCH₃) and ethoxymethyl (-CH₂OCH₂CH₃) substituents relative to the benzene (B151609) ring. Based on studies of anisole (B1667542), the methoxy group is expected to prefer a planar conformation, with the methyl group in the plane of the benzene ring, to maximize π-conjugation between the oxygen lone pair and the aromatic system. acs.orgresearchgate.net However, steric hindrance from the adjacent ethoxymethyl group could induce a slight out-of-plane rotation.

The ethoxymethyl group possesses greater conformational flexibility due to rotations around the C-O and C-C bonds. The orientation of this group will be a balance between minimizing steric clashes with the ortho-methoxy group and maximizing stabilizing intramolecular interactions, such as weak C-H···O hydrogen bonds. researchgate.net The global minimum energy structure would likely feature a staggered conformation within the ethyl group and an orientation of the ethoxymethyl chain that minimizes steric repulsion.

Interactive Table: Predicted Geometrical Parameters for this compound Note: These are illustrative values based on typical geometries of similar functional groups.

| Parameter | Predicted Value | Description |

| C-O (methoxy) Bond Length | ~1.36 Å | The bond connecting the methoxy oxygen to the aromatic ring. |

| C-O-C (methoxy) Bond Angle | ~118° | The bond angle within the methoxy substituent. |

| C-C (aromatic) Bond Length | ~1.39-1.40 Å | Average bond length within the benzene ring. |

| Dihedral Angle (Cring-Cring-O-Cmethyl) | ~0° or ~180° | Describes the planarity of the methoxy group relative to the ring. |

| Dihedral Angle (Cring-C-O-Cethyl) | Variable | One of the key flexible dihedral angles in the ethoxymethyl group. |

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital Theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. wikipedia.org

For this compound, both the methoxy and ethoxymethyl groups are electron-donating to the aromatic ring. Consequently, the HOMO is expected to be a π-orbital with significant contributions from the benzene ring and the oxygen atoms of the substituents. The electron density of the HOMO would be highest at the ortho and para positions relative to the alkoxy groups, indicating these sites as the most susceptible to electrophilic attack. wikipedia.org The LUMO is anticipated to be a π*-antibonding orbital of the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wikipedia.orgwuxiapptec.com A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of bonding and intramolecular interactions. uni-muenchen.dewikipedia.org For this compound, NBO analysis would quantify the delocalization of the oxygen lone pair electrons into the π* orbitals of the benzene ring (n → π* interactions), which is responsible for the electron-donating character of the substituents. It could also reveal weaker stabilizing interactions, such as hyperconjugation between C-H or C-C bond orbitals and adjacent antibonding orbitals. acs.org

Interactive Table: Predicted Electronic Properties for this compound Note: These are hypothetical values for illustrative purposes.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ 0.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | A smaller gap suggests higher polarizability and reactivity. researchgate.net |

| Dipole Moment | ~ 1.5 - 2.0 D | Indicates the overall polarity of the molecule. |

| NBO Charge on O (methoxy) | ~ -0.5 e | Reflects the partial negative charge on the methoxy oxygen atom. |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR spectroscopy). nih.govgithub.io These predictions are invaluable for structure verification and interpretation of experimental spectra.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. frontiersin.org The electron-donating nature of the alkoxy groups would lead to increased shielding (lower chemical shifts) for the aromatic protons and carbons, particularly at the ortho and para positions. The predicted shifts for the protons on the methoxy and ethoxymethyl groups would be characteristic of their chemical environment.

Similarly, calculation of the vibrational frequencies by determining the second derivatives of the energy with respect to atomic displacements allows for the prediction of the IR spectrum. This would show characteristic peaks for C-H stretching (aromatic and aliphatic), C-O ether stretching, and aromatic ring vibrations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into intermediates, transition states, and the factors that control reaction rates and product selectivity. figshare.comacs.org

Transition State Analysis and Activation Energy Barriers

For any proposed reaction of this compound, such as electrophilic aromatic substitution, computational methods can be used to map out the potential energy surface. The process involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. masterorganicchemistry.com

In an electrophilic substitution reaction, for example, the attack of an electrophile on the aromatic ring would proceed through a high-energy intermediate known as a sigma complex or arenium ion. Computational analysis would focus on locating the transition states leading to the formation of ortho, meta, and para sigma complexes. The calculated activation energy barrier (the energy difference between the reactants and the transition state) for each pathway determines its rate. rsc.org For this compound, the electron-donating substituents would stabilize the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions. libretexts.org Therefore, the activation energy barriers for ortho and para substitution are expected to be significantly lower than for meta substitution, consistent with the directing effects of alkoxy groups. wikipedia.org

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.edu Computational models can account for solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states and intermediates. researchgate.net For a reaction involving a polar transition state, a polar solvent would lower the activation energy, thereby accelerating the reaction.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method can model specific solute-solvent interactions, such as hydrogen bonding, which are not captured by continuum models. ucsb.edumdpi.com For this compound, explicit modeling could be used to study how solvent molecules might interact with the oxygen atoms, potentially influencing the conformational preferences of the substituents and their reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. This technique is particularly valuable for understanding the nature and strength of intermolecular interactions in the condensed phase, which govern many of the bulk properties of a substance, such as its boiling point, viscosity, and solubility.

For this compound, MD simulations can elucidate the complex interplay of non-covalent interactions that dictate its liquid structure and dynamics. The primary intermolecular forces expected to be at play are:

Dipole-Dipole Interactions: The ether linkages in this compound create permanent dipoles. The oxygen atoms are more electronegative than the adjacent carbon atoms, leading to a net dipole moment in the molecule. These dipoles will tend to align in the liquid phase, contributing to the cohesive energy of the system.

π-Stacking Interactions: The electron-rich aromatic ring of this compound can interact with the aromatic rings of neighboring molecules. These interactions, a form of van der Waals forces, can lead to preferential orientations, such as parallel-displaced or T-shaped arrangements, which have been observed in computational studies of the anisole dimer. nih.govdntb.gov.ua The presence of two flexible ether groups on the ring may, however, sterically hinder optimal π-stacking conformations compared to simpler aromatic molecules.

MD simulations of this compound would involve placing a number of molecules in a simulation box and allowing them to evolve over time according to a chosen force field. Analysis of the resulting trajectories could provide quantitative information about the liquid structure through radial distribution functions (RDFs), which describe the probability of finding another molecule at a certain distance from a reference molecule. Furthermore, the simulations can be used to calculate thermodynamic properties and transport coefficients.

| Interaction Type | Typical Energy Range (kJ/mol) | Relevant Moieties in this compound |

|---|---|---|

| London Dispersion Forces | 2 - 20 | Aromatic ring, ethyl group, methyl group |

| Dipole-Dipole Interactions | 5 - 25 | C-O-C ether linkages |

| π-Stacking Interactions | 5 - 15 | Benzene ring |

Structure-Reactivity/Property Relationship Studies

Structure-Reactivity/Property Relationship (SRPR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity or physical properties. wikipedia.org A quantitative approach to this is known as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling. wikipedia.org These models use molecular descriptors—numerical values that encode structural, electronic, or steric features of a molecule—to predict a particular outcome.

For this compound, SRPR studies can be used to predict its reactivity in various chemical reactions, as well as its physical properties like boiling point or lipophilicity. The reactivity of the aromatic ring is significantly influenced by the two substituents: the methoxy group (-OCH₃) and the ethoxymethyl group (-CH₂OCH₂CH₃).

Electronic Effects: Both substituents are ortho, para-directing activators in electrophilic aromatic substitution reactions. The oxygen atom of the methoxy group can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during the reaction. The ethoxymethyl group is primarily an activating group due to hyperconjugation and the inductive effect of the alkyl chain. Theoretical calculations on anisole and related compounds have shown that substituents can significantly affect bond dissociation energies and reactivity. researchgate.net The combined electronic effect of these two groups in this compound would make the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the activating groups.

Steric Effects: The presence of the relatively bulky ethoxymethyl group at the ortho position can sterically hinder the approach of reactants to the adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions, favoring substitution at the less hindered para position.

A hypothetical QSPR study could aim to predict a property such as the octanol-water partition coefficient (logP), a measure of lipophilicity, for a series of related dialkoxybenzene derivatives. Molecular descriptors such as the molecular weight, the solvent-accessible surface area, and electronic parameters like the dipole moment could be calculated and used to build a predictive model. Table 2 illustrates the type of data that would be used in such a study.

| Compound | Molecular Weight (g/mol) | Calculated logP | Dipole Moment (Debye) |

|---|---|---|---|

| o-Dimethoxybenzene | 138.16 | 2.10 | 1.35 |

| o-(Methoxymethyl)anisole | 152.19 | 2.45 | 1.50 |

| This compound | 166.22 | 2.80 | 1.62 |

| o-Diethoxybenzene | 166.22 | 2.95 | 1.70 |

Note: The data in this table is illustrative and intended to demonstrate the principles of a QSPR study.

By applying statistical methods such as multiple linear regression to this data, a QSPR equation could be derived to predict the logP of other, similar compounds without the need for experimental measurement. Such models are invaluable in fields like drug discovery and environmental science for screening large numbers of compounds. rutgers.edu

Applications and Role in Complex Organic Synthesis

o-(Ethoxymethyl)anisole as a Building Block in Multi-step Synthesis

In the realm of multi-step organic synthesis, the strategic assembly of complex molecular architectures from simpler, readily available starting materials is paramount. This compound serves as a valuable building block due to the distinct reactivity of its components. The anisole (B1667542) core provides a nucleophilic aromatic ring amenable to electrophilic substitution, allowing for the introduction of various functional groups at specific positions.

The presence of the methoxy (B1213986) group activates the ring, directing incoming electrophiles primarily to the ortho and para positions. This directive effect is a cornerstone of synthetic strategy, enabling chemists to construct polysubstituted aromatic systems with a high degree of control. Furthermore, the ethoxymethyl group, while often employed as a protecting group, can also be chemically modified or cleaved to reveal a reactive hydroxymethyl or phenol (B47542) functionality at a later stage, adding to the compound's synthetic utility. This dual functionality makes it an adaptable component in convergent syntheses, where different fragments of a target molecule are prepared separately before being combined.

The Ethoxymethyl Group as a Protecting Group in Aromatic Chemistry

In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary mask is known as a protecting group. The ethoxymethyl group, as part of the this compound structure, is an excellent example of a protecting group for the phenolic hydroxyl group.

Ethoxymethyl ethers, and the closely related methoxymethyl (MOM) ethers, are widely used to protect alcohols and phenols. Their popularity stems from their stability across a wide range of reaction conditions. They are notably resistant to strongly basic media, nucleophiles, and various oxidizing and reducing agents. This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without disturbing the protected hydroxyl group.

| Reagent/Condition | Stability of Ethoxymethyl Ether |

|---|---|

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Many Oxidizing Agents (e.g., PCC, KMnO4) | Stable |

| Many Reducing Agents (e.g., NaBH4, LiAlH4) | Stable |

| Strongly Acidic Conditions | Unstable (Cleaved) |

| Lewis Acids | Unstable (Cleaved) |

A key requirement for any protecting group is that it can be removed cleanly and in high yield when its protective function is no longer needed. The ethoxymethyl group is typically removed under acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to release the free phenol and byproducts.

A variety of reagents and conditions have been developed for the deprotection of such ethers, allowing chemists to choose a method that is compatible with the other functional groups present in the molecule. This process, known as deprotection, "unveils" the original hydroxyl group, making it available for subsequent reactions.

| Reagent | Conditions | Notes |

|---|---|---|

| Hydrochloric Acid (HCl) | Aqueous solution, often with a co-solvent like THF | A classic and effective method. |

| Trifluoroacetic Acid (TFA) | Anhydrous or in a solvent like Dichloromethane (DCM) | Strong acid, useful for acid-sensitive substrates. |

| Boron Trifluoride Etherate (BF3·OEt2) | Aprotic solvent (e.g., DCM) | Lewis acid catalyst. |

| Magnesium Bromide (MgBr2) | Aprotic solvent | A mild Lewis acid option. |

| Carbon Tetrabromide (CBr4) / Methanol | Refluxing methanol | Generates HBr in situ for mild acidic conditions. |

Precursor in the Synthesis of Biologically Active Molecules and Natural Products

The structural motifs found in this compound are present in numerous biologically active compounds and natural products. Consequently, this compound and its derivatives serve as important starting materials for their synthesis. The ability to construct complex, functionalized aromatic systems is critical in medicinal chemistry, where the precise arrangement of substituents on a ring can determine a molecule's therapeutic properties.

For example, the core structure is related to intermediates used in the synthesis of alkaloids like (±)-oxomaritidine, a cytotoxic compound from the Amaryllidaceae family. rsc.org The synthesis of such complex natural products often requires a multi-step approach where a pre-functionalized aromatic ring is elaborated into the final polycyclic system. rsc.orgsyrris.jp Similarly, the synthesis of macrolides like the aspergillides, which possess interesting biological activities, involves the assembly of complex fragments, some of which can be derived from functionalized aromatic precursors. acs.org The use of building blocks like this compound allows for the efficient and controlled construction of these intricate molecular targets. acs.orgtandfonline.com

Role in the Development of Advanced Materials and Functional Molecules

Beyond its role in the synthesis of pharmaceuticals and natural products, the anisole framework is a component in the design of advanced materials and functional molecules. The electron-rich nature of the anisole ring can be exploited to create molecules with specific electronic or optical properties.

Derivatives of anisole are investigated for applications in materials science, including the development of organic light-emitting diodes (OLEDs), sensors, and polymers with tailored properties. While direct applications of this compound itself in this field are not extensively documented, its structure represents a class of precursors that can be incorporated into larger conjugated systems or polymer backbones. The methoxy group's electron-donating character can influence the photophysical properties of such materials, making this class of compounds a subject of interest for creating novel functional molecules. The strategic modification of the aromatic ring, enabled by the synthetic handles present in this compound, provides a pathway to new materials with customized characteristics.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for o-(Ethoxymethyl)anisole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Williamson etherification, where o-methylanisole reacts with an ethoxy-containing alkyl halide (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (80–100°C), stoichiometric ratios (1:1.2 for o-methylanisole:ethyl bromide), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Yield improvements (70–85%) are achieved by inert atmosphere (N₂) and anhydrous solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.7–3.8 ppm, ethoxymethyl (-OCH₂CH₃) as a triplet (δ 3.4–3.6 ppm) and quartet (δ 1.1–1.3 ppm), and aromatic protons (δ 6.8–7.2 ppm) showing meta/para coupling.

- ¹³C NMR : Methoxy (δ 55–56 ppm), ethoxymethyl (δ 65–70 ppm for OCH₂, δ 15–18 ppm for CH₃), and aromatic carbons (δ 110–160 ppm).

- IR : C-O stretches (1050–1250 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 166 (calculated for C₁₀H₁₄O₂). Calibration with internal standards (e.g., TMS) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?